UNC7145 was developed by researchers at the University of North Carolina at Chapel Hill. The compound falls under the category of small molecule inhibitors and is specifically classified as a fatty acid amide hydrolase inhibitor. This classification is significant as it highlights its mechanism of action and potential therapeutic implications in treating conditions related to endocannabinoid signaling.
The synthesis of UNC7145 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the core structure through coupling reactions, followed by functional group modifications to enhance selectivity and potency against fatty acid amide hydrolase.
The molecular structure of UNC7145 can be described by its chemical formula, which reflects its composition and arrangement of atoms. The compound features a distinctive arrangement that allows it to interact specifically with fatty acid amide hydrolase.
UNC7145 participates in various chemical reactions primarily related to its interaction with fatty acid amide hydrolase. The inhibition mechanism involves:
The mechanism of action for UNC7145 revolves around its role as a fatty acid amide hydrolase inhibitor:
The physical and chemical properties of UNC7145 are critical for understanding its behavior in biological systems:
UNC7145 has potential applications in several scientific domains:
UNC7145 (C₂₉H₃₀N₄O₃) is a structurally optimized small molecule designed as a negative control for the chemical probe UNC6934, which targets the PWWP1 domain of the epigenetic regulator NSD2. The critical distinction lies in the substitution of a cyclopropyl group (in UNC6934) with a bulkier isopropyl moiety (in UNC7145). This modification abolishes UNC7145’s binding to the aromatic cage of NSD2-PWWP1—the canonical H3K36me2-binding pocket—without altering its physicochemical properties. Consequently, UNC7145 exhibits near-identical solubility, stability, and cell permeability to UNC6934 but lacks functional activity [2] [4] [8].
In epigenetic drug discovery, such controls are essential to distinguish target-specific effects from off-target or assay artifacts. UNC7145’s inertness was rigorously validated through multiple assays:
Table 1: Key Chemical and Functional Properties of UNC7145 vs. UNC6934
Property | UNC7145 | UNC6934 |
---|---|---|
Core Structure | Benzoxazinone | Benzoxazinone |
Key Substituent | Isopropyl | Cyclopropyl |
NSD2-PWWP1 Binding (Kd) | >20 µM | 91 ± 8 nM |
H3K36me2 Disruption (IC₅₀) | Inactive | 104 ± 13 nM |
Solubility (DMSO) | High | High |
UNC7145 was developed alongside UNC6934 to interrogate the biological role of NSD2’s PWWP1 domain—a chromatin reader module recognizing dimethylated lysine 36 on histone H3 (H3K36me2). NSD2 is a histone methyltransferase frequently dysregulated in multiple myeloma via t(4;14) translocations, which often truncate PWWP1. The PWWP1 domain anchors NSD2 to H3K36me2-marked genomic regions, facilitating locus-specific H3K36 dimethylation and subsequent DNA methylation [2] [4] [8].
UNC7145 enables critical mechanistic deconvolution in NSD2 studies:
Table 2: Experimental Validation of UNC7145 as a Negative Control
Assay Type | UNC7145 Result | Interpretation |
---|---|---|
SPR Binding | No binding up to 20 µM | Confirms lack of target engagement |
AlphaScreen Nucleosome | IC₅₀ > 20 µM | Validates no H3K36me2 disruption |
Cellular Target Engagement | No NSD2 degradation | Excludes non-specific effects on NSD2 stability |
Nucleolar Localization | No effect | Confirms phenotype specificity to PWWP1 inhibition |
Chromatin reader domains like PWWP1 are emerging targets for modulating epigenetic machinery with high precision. Unlike catalytic inhibitors, reader-domain antagonists (e.g., UNC6934) disrupt spatial coordination of histone modifications without globally erasing methylation marks. UNC7145’s role in this paradigm is twofold:
Furthermore, UNC7145 exemplifies best practices for chemical probe development outlined by the Structural Genomics Consortium (SGC):
This approach enables precise dissection of NSD2’s biology, revealing PWWP1 as a critical regulator of nuclear compartmentalization—with implications for targeting NSD2-driven malignancies like multiple myeloma.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1